

Application Notes and Protocols for Zevaquenabant Administration in Diet-Induced Obesity Models

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Compound of Interest		
Compound Name:	Zevaquenabant	
Cat. No.:	B15611617	Get Quote

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Introduction

Zevaquenabant (also known as INV-101 and S-MRI-1867) is a peripherally restricted, orally bioavailable dual antagonist of the cannabinoid CB1 receptor and inducible nitric oxide synthase (iNOS).[1] Its peripheral selectivity is a key feature, designed to mitigate the neuropsychiatric side effects associated with first-generation, brain-penetrant CB1 receptor antagonists.[2] Preclinical studies have demonstrated the therapeutic potential of **Zevaquenabant** and similar peripherally acting CB1 antagonists in metabolic disorders, including diet-induced obesity (DIO).[3] These compounds have been shown to reduce body weight, improve glucose metabolism, and decrease hepatic steatosis in animal models of obesity.[4][5]

These application notes provide detailed protocols for the administration of **Zevaquenabant** in DIO mouse models, summarize key quantitative data from preclinical studies, and illustrate the proposed signaling pathways involved in its mechanism of action.

Data Presentation: Efficacy of a Zevaquenabant Analog (MRI-1867) in DIO Mice



The following tables summarize the quantitative effects of MRI-1867, a close analog of **Zevaquenabant**, following oral administration in a diet-induced obesity mouse model. Male mice were fed a high-fat diet (HFD) for 18 weeks to induce obesity and then treated orally with vehicle or MRI-1867 (3 mg/kg) for 28 days.[3]

Table 1: Effects on Body Weight and Food Intake[3]

Parameter	Vehicle (HFD)	MRI-1867 (3 mg/kg) (HFD)	% Change vs. Vehicle
Body Weight (g)	45.2 ± 1.5	40.8 ± 1.2	~ -9.7%
Daily Food Intake (g)	~3.0	~2.5	~ -16.7%
Total Food Intake (g/28 days)	~84	~70	~ -16.7%

Table 2: Effects on Energy Metabolism[3]

Parameter	Vehicle (HFD)	MRI-1867 (3 mg/kg) (HFD)	Observation
Respiratory Quotient	~0.82	~0.78	Decrease indicates a shift towards higher fat utilization.
Total Energy Expenditure (kcal/day/kg^0.75)	~280	~310	Increased energy expenditure.
Fat Oxidation (kcal/day/kg^0.75)	~120	~180	Increased fat oxidation.
Carbohydrate Oxidation (kcal/day/kg^0.75)	~160	~130	No significant change.

Experimental Protocols



Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in mice using a high-fat diet, a common model to study the metabolic effects of **Zevaquenabant**.

Materials:

- Male C57BL/6J mice (6-8 weeks old)
- High-Fat Diet (HFD; e.g., 60 kcal% fat)
- Standard Chow Diet (Control)
- Animal caging with environmental enrichment
- · Weighing scale

Procedure:

- Upon arrival, acclimatize mice to the animal facility for at least one week with ad libitum access to standard chow and water.
- Randomly assign mice to two groups: a control group receiving a standard chow diet and a DIO group receiving a high-fat diet.
- House the mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity).
- Provide ad libitum access to their respective diets and water for a period of 14-18 weeks to induce a stable obese phenotype in the HFD group.[3]
- Monitor body weight weekly to confirm the development of obesity in the HFD group compared to the control group.

Zevaquenabant Formulation and Administration

This protocol outlines the preparation and oral administration of **Zevaguenabant** to DIO mice.

Materials:



- Zevaquenabant ((S)-MRI-1867) powder
- Vehicle (e.g., 1% Tween 80 in sterile water or a solution of 0.5% methylcellulose and 0.2%
 Tween 80 in water)
- Oral gavage needles (20-22 gauge, with a ball tip)
- Syringes
- · Vortex mixer and/or sonicator

Procedure:

- Formulation Preparation:
 - Calculate the required amount of **Zevaquenabant** based on the desired dose (e.g., 3 mg/kg) and the number and weight of the mice.[3]
 - Prepare the vehicle solution.
 - Suspend the Zevaquenabant powder in the vehicle to the desired final concentration.
 - Use a vortex mixer and/or sonicator to ensure a homogenous suspension. Prepare fresh daily.
- Oral Administration (Gavage):
 - Weigh each mouse to determine the precise volume of the **Zevaquenabant** suspension to administer (typically 5-10 mL/kg body weight).
 - Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
 - Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
 - Administer the treatment once daily for the duration of the study (e.g., 28 days).



• Return the mouse to its home cage and monitor for any signs of distress.

Metabolic Phenotyping

These protocols describe key assays to evaluate the metabolic effects of **Zevaquenabant** treatment.

- a. Oral Glucose Tolerance Test (OGTT):
- Fast mice for 6 hours prior to the test.
- Record baseline blood glucose from a tail snip.
- Administer a 2 g/kg body weight glucose solution via oral gavage.
- Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
- b. Insulin Tolerance Test (ITT):
- Fast mice for 4 hours.
- Record baseline blood glucose.
- Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
- Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.
- c. Indirect Calorimetry:
- Acclimatize mice to metabolic cages for at least 24 hours.
- Continuously measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to assess energy expenditure and respiratory exchange ratio (RER).
- Monitor locomotor activity using infrared beams.

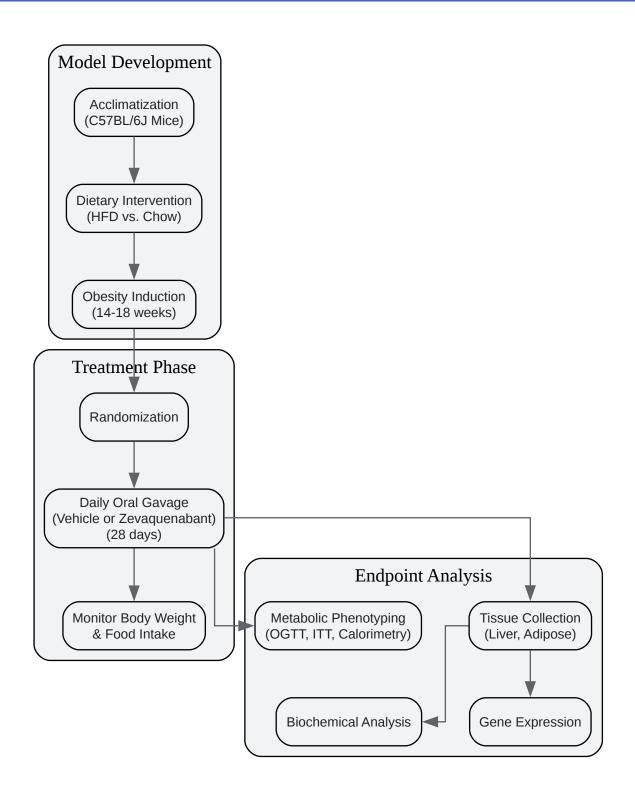
Signaling Pathways and Mechanism of Action



Zevaquenabant exerts its therapeutic effects in obesity through the peripheral blockade of the CB1 receptor, which is overactive in diet-induced obesity. This blockade impacts key metabolic tissues, including adipose tissue and the liver.

Experimental Workflow for Zevaquenabant Efficacy Study in DIO Mice



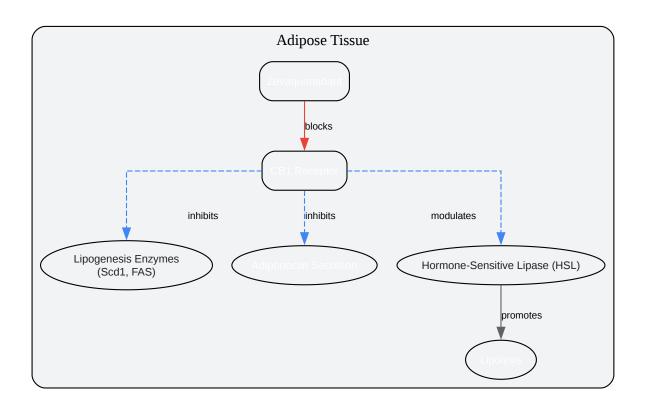


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Caption: Workflow for evaluating **Zevaquenabant** in DIO mice.



Signaling Pathway of Peripheral CB1 Receptor Blockade in Adipose Tissue

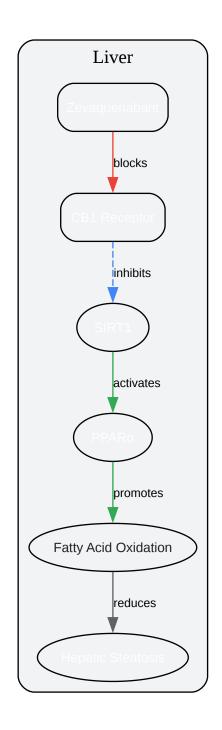


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Caption: **Zevaquenabant**'s effect on adipose tissue signaling.

Signaling Pathway of Peripheral CB1 Receptor Blockade in the Liver





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